

The Biological Versatility of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-7-methylimidazo[1,2-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a core structure for numerous compounds with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological relevance of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

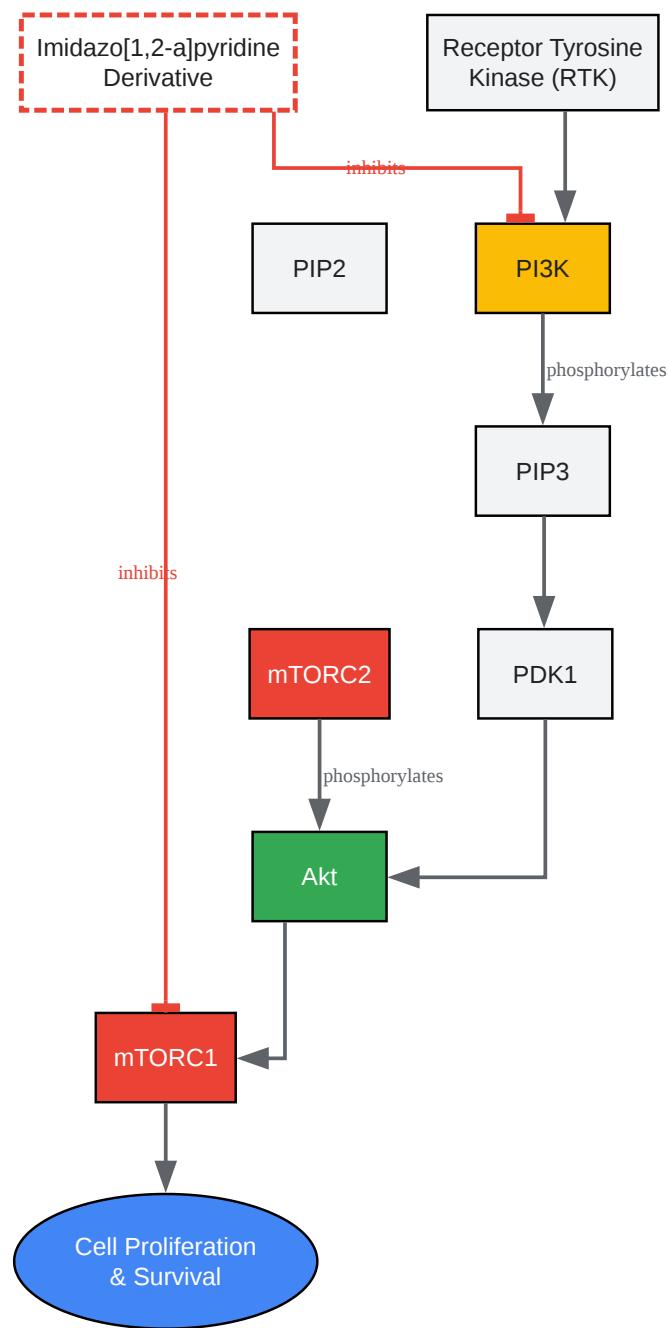
Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, certain derivatives have shown

potent inhibitory activity against PI3K α with IC₅₀ values in the nanomolar range.^{[1][2]} One such derivative demonstrated an IC₅₀ of 0.20 nM for PI3K and 21 nM for mTOR, and it inhibited the growth of HCT-116 cancer cells with an IC₅₀ of 10 nM.^[2] Another compound exhibited potent PI3K α inhibition with an IC₅₀ of 2 nM.^[1]

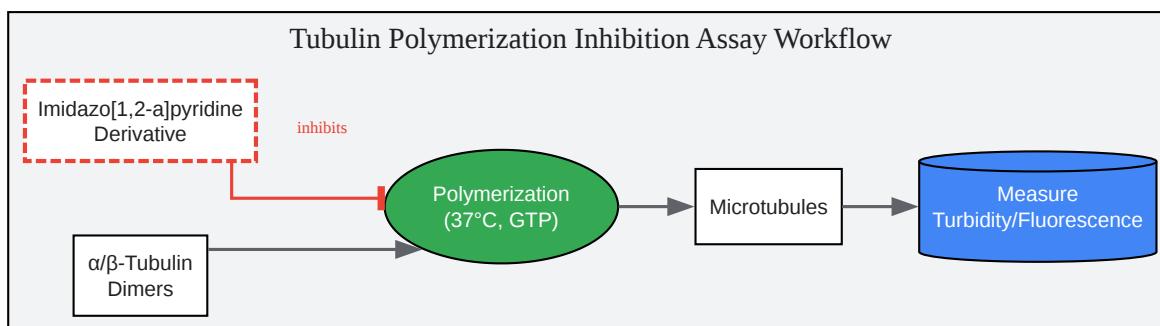


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PI3K/Akt/mTOR signaling pathway inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] For example, one derivative, compound 6d, was found to inhibit tubulin polymerization with an IC₅₀ value of $3.45 \pm 0.51 \mu\text{M}$.[3] Another compound, 7e, exhibited potent antiproliferative activity with IC₅₀ values ranging from 0.01 to 3.2 μM against various cancer cell lines.[5]

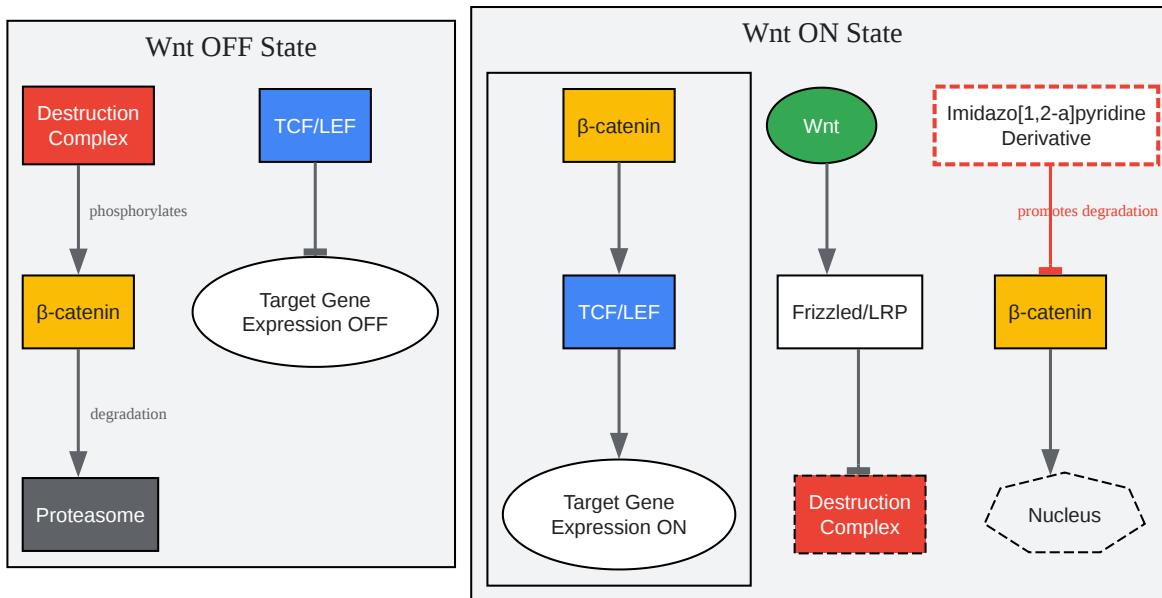


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Tubulin polymerization inhibition assay workflow.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[6] For instance, a novel imidazo[1,2-a]pyridine derivative, C188, was found to inhibit the proliferation of MCF7 and T47-D breast cancer cells with IC₅₀ values of 24.4 and 23 μM , respectively, by suppressing the Wnt/β-catenin signaling pathway.[7]



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Wnt/β-catenin signaling pathway inhibition.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, are overexpressed in cancer stem cells and contribute to therapeutic resistance. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ALDH, showing promise in targeting glioblastoma stem cells.^[8] Some of these compounds have demonstrated nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells.^[8]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative	Target/Cell Line	Activity (IC ₅₀ /EC ₅₀)	Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)	Tubulin Polymerization	3.45 ± 0.51 μM	[3]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)	A549 (Lung Cancer)	2.8 ± 0.02 μM	[3]
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile (7e)	HT-29, H460, A549, MKN-45, SMMC-7721	0.01 - 3.2 μM	[5]
Imidazo[1,2-a]pyridine (Compound 6)	A375 (Melanoma)	<12 μM	[1]
Imidazo[1,2-a]pyridine (Compound 6)	WM115 (Melanoma)	<12 μM	[1]
Imidazo[1,2-a]pyridine (Compound 6)	HeLa (Cervical Cancer)	9.7 - 44.6 μM	[1]
Imidazo[1,2-a]pyridine (IP-5)	HCC1937 (Breast Cancer)	45 μM	[9][10]
Imidazo[1,2-a]pyridine (IP-6)	HCC1937 (Breast Cancer)	47.7 μM	[9][10]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b)	Hep-2, HepG2, MCF-7, A375	11 - 13 μM	[11][12]
Imidazo[1,2-a]pyridine (Compound 12)	HT-29 (Colon Cancer)	4.15 ± 2.93 μM	[13]
Imidazo[1,2-a]pyridine (Compound 14)	B16F10 (Melanoma)	21.75 ± 0.81 μM	[13]
Imidazo[1,2-a]pyridine (C188)	MCF7 (Breast Cancer)	24.4 μM	[7]

Imidazo[1,2-a]pyridine (C188)	T47-D (Breast Cancer)	23 μ M	[7]
Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor	PI3K α / mTOR	0.20 nM / 21 nM	[2]
Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor	HCT-116 (Colon Cancer)	10 nM	[2]
Imidazo[1,2-a]pyridine derivative (HB9)	A549 (Lung Cancer)	50.56 μ M	[14]
Imidazo[1,2-a]pyridine derivative (HB10)	HepG2 (Liver Cancer)	51.52 μ M	[14]
Imidazo[1,2-a]pyridine derivative (5b)	Jurkat, B16-F10, HCT116, MDA-MB-231	60 nM - 1.054 μ M	[4]

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated notable activity against a variety of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).^{[15][16]} Structure-activity relationship (SAR) studies have indicated that the antiviral potency of these compounds is often influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. For some derivatives, hydrophobicity has been identified as a key factor for their antiviral activity.^[15]

Quantitative Data: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative	Virus	Activity (EC50)	Reference
Imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivative	Bovine Viral Diarrhea Virus	0.4 μ M	[17]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[\[18\]](#) Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative	Bacteria	Activity (MIC)	Reference
Imidazo[1,2-a]pyridinyl-chalcone (5h)	S. aureus (clinical strain)	6.25 µg/mL	[18]
Imidazo[1,2-a]pyridinyl-chalcone (5h)	S. aureus (reference strain)	3.125 µg/mL	[18]
Azo-linked imidazo[1,2-a]pyridine (4e)	P. aeruginosa, S. aureus	0.5 mg/mL	[19]
Imidazo[1,2-a]pyridine-3-carboxamide (IPA-6)	M. tuberculosis H37Rv	0.05 µg/mL	[20]
Imidazo[1,2-a]pyridine-3-carboxamide (IPA-9)	M. tuberculosis H37Rv	0.4 µg/mL	[20]
Imidazo[1,2-a]pyridine sulfonamide (IPS-1)	M. tuberculosis H37Rv	0.4 µg/mL	[20]
Imidazo[4,5-b]pyridine derivative (14)	E. coli	32 µM	[21]

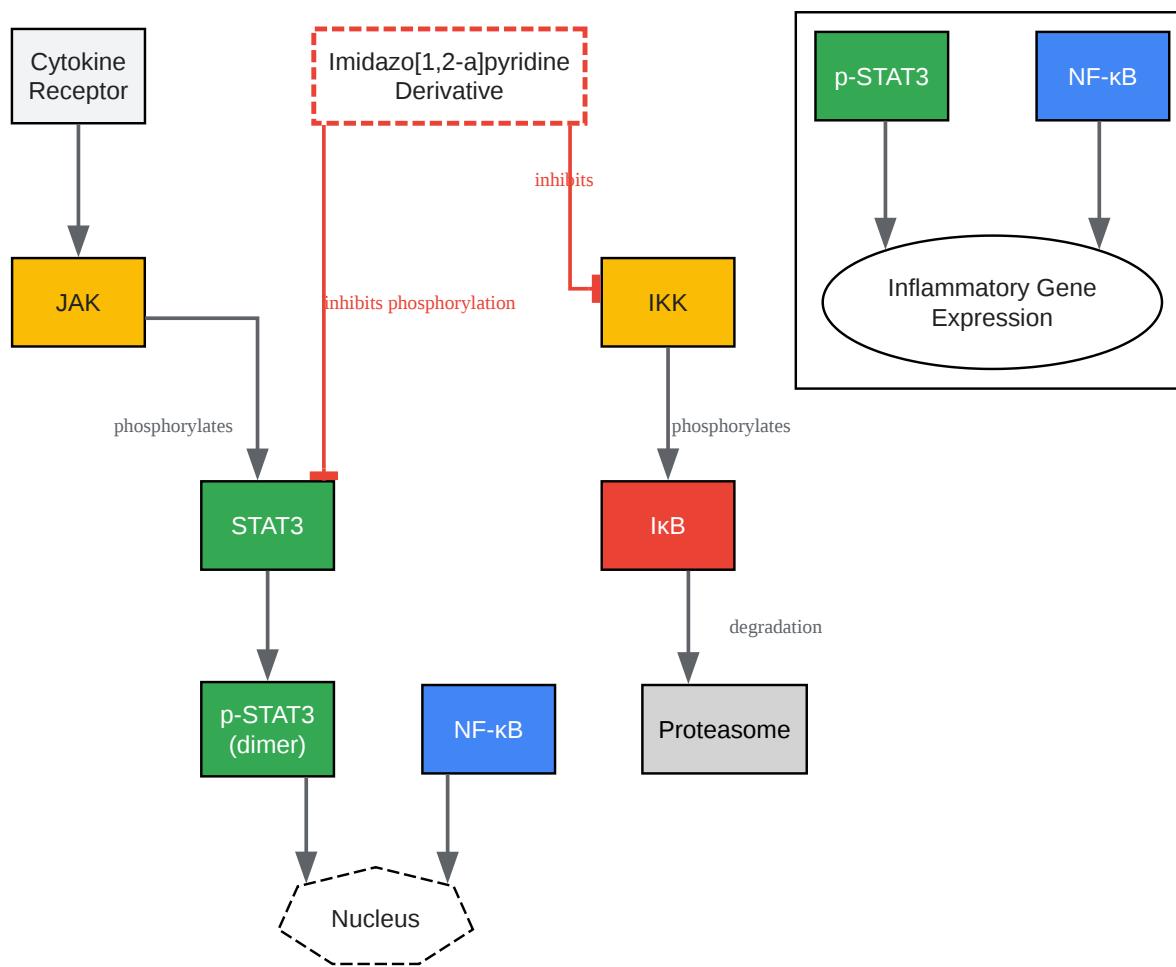
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[22]

Inhibition of STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are critical regulators of inflammation and are often constitutively active in cancer cells. A novel imidazo[1,2-a]pyridine derivative, MIA, has been

shown to exert anti-inflammatory effects by suppressing these pathways in breast and ovarian cancer cell lines.[23]



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STAT3/NF-κB signaling pathway inhibition.

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative	Target	Activity (IC ₅₀)	Reference
Imidazo[1,2-a]pyridine carboxylic acid derivative (4a)	COX-1	2.72 μM	[22]
Imidazo[1,2-a]pyridine carboxylic acid derivative (4a)	COX-2	1.89 μM	[22]
Imidazo[1,2-a]pyridine carboxylic acid derivative (4b)	COX-1	3.94 μM	[22]
Imidazo[1,2-a]pyridine carboxylic acid derivative (4b)	COX-2	2.39 μM	[22]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

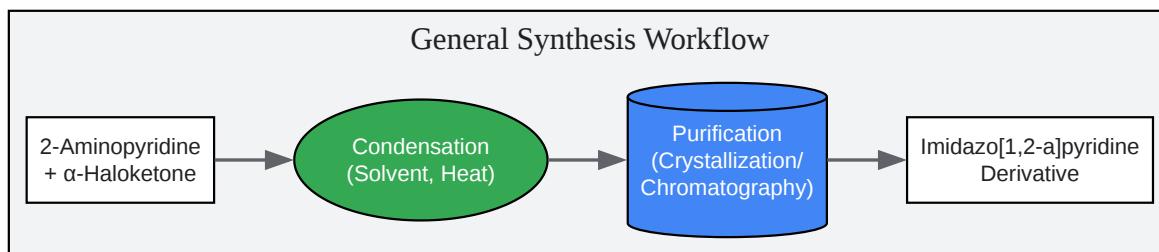
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α -haloketone.

Materials:

- 2-Aminopyridine derivative
- α -Haloketone (e.g., phenacyl bromide derivative)
- Solvent (e.g., ethanol, DMF)
- Base (optional, e.g., NaHCO₃, K₂CO₃)

Procedure:

- Dissolve the 2-aminopyridine derivative in the chosen solvent.
- Add the α -haloketone to the solution.
- If required, add a base to the reaction mixture.
- Heat the mixture to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.



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General synthesis workflow.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell lines
- Complete cell culture medium
- Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Bacterial strains
- Bacterial growth medium (e.g., Mueller-Hinton broth)
- Imidazo[1,2-a]pyridine derivatives

- 96-well microtiter plates

Procedure:

- Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivatives in the bacterial growth medium in a 96-well plate.
- Prepare a standardized inoculum of the bacterial strain.
- Add the bacterial inoculum to each well of the microtiter plate.
- Include a positive control (bacteria without any compound) and a negative control (medium only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their ability to modulate key signaling pathways implicated in various diseases, particularly cancer, highlights their potential as scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important heterocyclic system. Further research, including lead optimization and *in vivo* studies, is warranted to translate the promising *in vitro* activities of these compounds into clinically effective treatments.

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